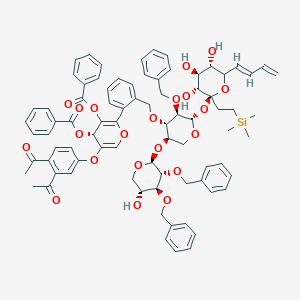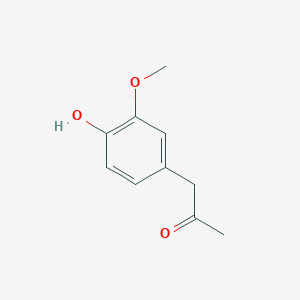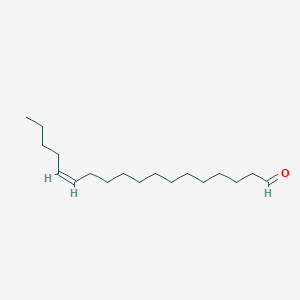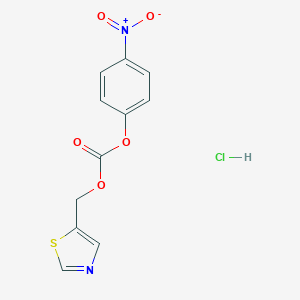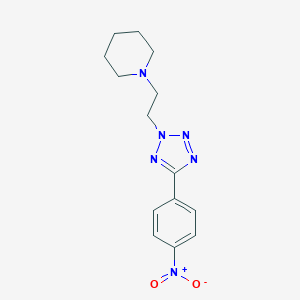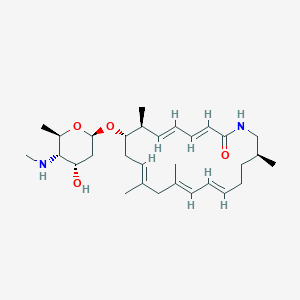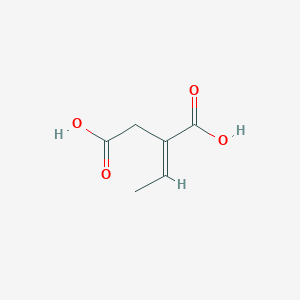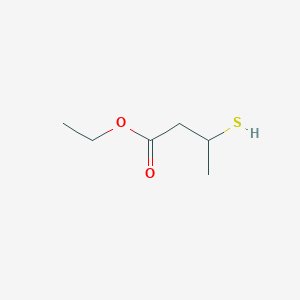
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI)
概要
説明
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution reactions, as described in the second paper, where 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . This method could potentially be adapted for the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) by using a tetrahydrofuran derivative as the nucleophile. The optimized reaction conditions described in the paper, including reaction time, temperature, and the use of phase transfer catalysts, could be relevant for the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) as well .
Molecular Structure Analysis
The structure of related compounds, such as the 9-chloro-1,2-ethano-o-carborane, has been determined using X-ray crystallography, indicating that these compounds can form well-defined crystalline structures . While the exact molecular structure of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) is not provided, it can be inferred that similar analytical techniques could be employed to elucidate its structure.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI). However, the described synthesis methods and characterization techniques suggest that the compound could undergo nucleophilic substitution reactions and possibly other reactions typical for ethanone derivatives, such as condensation or addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) are not directly discussed in the provided papers. However, the high purity and yield of the synthesized compounds in the second paper suggest that similar ethanone derivatives can be obtained in a pure state and characterized using techniques like GC-MS, IR, 1H NMR, and 13C NMR . These techniques could be applied to determine the physical and chemical properties of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI), such as its boiling point, melting point, solubility, and stability.
科学的研究の応用
Transformation to Valuable Chemicals
Ethanone derivatives, similar to furfural and its derivatives, are considered valuable in chemical synthesis. For example, furfural and 5-(hydroxymethyl)furfural (HMF) are recognized as biomass-derived chemical building blocks with applications in synthesizing a diverse range of compounds. Research has focused on the hydrogenative ring rearrangement of furfural to cyclopentanone (CPN) in aqueous media under catalytic conditions, highlighting the role of such compounds in green chemistry and their potential in producing high-value fine chemicals like 1,2-pentanediol and 1,5-pentanediol from furfural derivatives. This suggests that Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI), might be applicable in similar transformative processes in green chemistry for the synthesis of fine chemicals (Dutta & Bhat, 2021).
Environmental Impacts and Safety
While the environmental impact and safety of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) specifically have not been detailed, studies on related compounds such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) emphasize the need for understanding the environmental fate and toxicological effects of chemical compounds. Research in this area could inform safety guidelines and environmental impact assessments for the use and disposal of similar chemical entities (Birnbaum, Staskal, & Diliberto, 2003).
Applications in Catalysis and Material Science
The study of catalytic transformations of biomass-derived compounds like furfural into more valuable chemicals hints at potential catalytic applications for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI). Catalysts developed for these reactions could be applicable in converting Ethanone derivatives into industrially relevant materials or chemicals, showcasing the intersection between organic chemistry and material science in creating sustainable solutions (Tan et al., 2021).
Environmental Remediation
Given the broad interest in the environmental applications of chemical compounds, Ethanone derivatives could potentially be studied for their role in environmental remediation. This could include their behavior in atmospheric reactions or their potential as intermediates in the breakdown of pollutants, paralleling research on similar organic compounds and their interactions with environmental factors (Ausmeel et al., 2017).
特性
IUPAC Name |
2-chloro-1-(oxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYAPRHUFOIIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439162 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) | |
CAS RN |
141060-98-2 | |
| Record name | Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(oxolan-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

